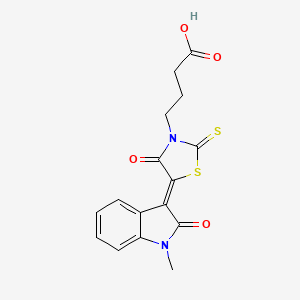

4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C16H14N2O4S2 and its molecular weight is 362.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition of Carbonic Anhydrase and Anticancer Activity

4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid and related derivatives have been investigated for their ability to inhibit carbonic anhydrase isoforms, particularly hCA II and IX, which are associated with tumors. This inhibition suggests potential applications in anticancer therapies. Moreover, these compounds have demonstrated significant anti-proliferative activity against breast cancer MCF-7 and colorectal cancer Caco-2 cell lines, indicating their promise as anticancer agents. The most potent derivatives induced apoptosis in cancer cells through the intrinsic apoptotic mitochondrial pathway, highlighting their therapeutic potential in cancer treatment (Eldehna et al., 2017).

Antiangiogenic and Anticancer Effects

Novel thioxothiazolidin-4-one derivatives related to this compound have shown significant anticancer and antiangiogenic effects in vivo. These compounds were effective in reducing tumor volume and cell number in mouse models, prolonging the life span of mice bearing Ehrlich Ascites Tumors (EAT). Their strong antiangiogenic properties suggest potential applications in inhibiting tumor-induced angiogenesis, a critical process in cancer progression, making these compounds viable candidates for anticancer therapy (Chandrappa et al., 2010).

Antibacterial Activity

Derivatives of this compound have exhibited notable antibacterial activity, particularly against Gram-positive bacterial strains. The presence of electron-withdrawing substituents in these compounds has been favorable for antibacterial efficacy, suggesting their potential as antibacterial agents. The structural geometry of these molecules does not play a significant role in their antibacterial response, indicating a wide range of possible structural modifications to optimize their activity (Trotsko et al., 2018).

Mécanisme D'action

Target of Action

The primary target of this compound is procaspase-3 , a key enzyme regulating apoptosis . This enzyme is involved in both extrinsic and intrinsic pathways of the apoptotic machine .

Mode of Action

The compound interacts with procaspase-3, leading to its activation . The activation of procaspase-3 is a crucial step in the initiation of apoptosis, a programmed cell death process .

Biochemical Pathways

The compound affects the apoptotic pathways, which are linked to normal cellular growth and death . It plays a significant role in the regulation of these pathways, particularly influencing proteins such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP .

Pharmacokinetics

The compound’s cytotoxicity was tested on three human cancer cell lines: colon cancer (sw620), prostate cancer (pc3), and lung cancer (nci-h23) , suggesting that it has some level of bioavailability.

Result of Action

The compound showed notable cytotoxicity toward the tested human cancer cell lines . Especially, it exhibited cytotoxicity equal or superior to the positive control PAC-1, the first procaspase-3 activating compound . It was observed that the compound accumulated cells in the S phase and substantially induced late cellular apoptosis .

Action Environment

The compound’s cytotoxic effects were observed under laboratory conditions on specific cancer cell lines .

Propriétés

IUPAC Name |

4-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c1-17-10-6-3-2-5-9(10)12(14(17)21)13-15(22)18(16(23)24-13)8-4-7-11(19)20/h2-3,5-6H,4,7-8H2,1H3,(H,19,20)/b13-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVWYPQIONRJP-SEYXRHQNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)/C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2856341.png)

![2-[(2,4-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2856343.png)

![2-[[2-(2-methoxyanilino)-2-oxoethyl]disulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856344.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2856349.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2856351.png)